3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid
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Overview
Description
3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid is a complex organic compound characterized by the presence of a bromine atom, methoxy groups, a cyano group, and an enamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common approach is the bromination of 4,5-dimethoxyphenylacetic acid followed by the introduction of a cyano group through a cyanation reaction. The resulting intermediate can then be coupled with benzoic acid derivatives under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyanation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and enamido linkage play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromo-4,5-dimethoxyphenyl)acrylic acid: Shares the bromine and methoxy groups but lacks the cyano and enamido functionalities.
3-bromo-5-iodobenzoic acid: Contains bromine and iodine atoms but differs in the overall structure and functional groups.
3,5-dimethoxybenzoic acid: Similar methoxy groups but lacks bromine and cyano functionalities.
Uniqueness
3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid is unique due to its combination of bromine, methoxy, cyano, and enamido groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-26-16-8-11(7-15(20)17(16)27-2)6-13(10-21)18(23)22-14-5-3-4-12(9-14)19(24)25/h3-9H,1-2H3,(H,22,23)(H,24,25)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHUVLHWBGYLBD-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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